molecular formula C23H22FN7O2 B3413703 1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946263-90-7

1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413703
CAS No.: 946263-90-7
M. Wt: 447.5 g/mol
InChI Key: ITRHWHJXFNLSTR-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a piperazine moiety substituted at position 5. The triazolopyrimidine system is further modified at position 3 with a 4-fluorophenyl group, while the piperazine nitrogen is acylated with a 2-ethoxybenzoyl group.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRHWHJXFNLSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have demonstrated a range of biological activities, suggesting that this compound may have similar effects at the molecular and cellular level.

Biological Activity

1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS: 946263-90-7) is a synthetic compound with a complex structure that includes an ethoxy group, a fluorophenyl group, and a triazolopyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C23H22FN7O2
  • Molecular Weight : 447.5 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound is linked to its structural similarities with other pharmacologically active compounds. Research indicates that derivatives of piperazine and triazolopyrimidine exhibit various biological activities including:

  • Antiviral : Compounds similar to this have shown effectiveness against viral infections.
  • Anti-inflammatory : Potential to reduce inflammation markers in vitro.
  • Anticancer : Inhibition of cancer cell proliferation in various cancer lines.
  • Antimicrobial : Demonstrated activity against a range of bacterial and fungal pathogens.
  • Antidiabetic : Some studies suggest potential in glucose regulation and insulin sensitivity enhancement .

While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized that it may interact with multiple biological targets due to its diverse functional groups. Similar compounds have been shown to bind with high affinity to various receptors involved in signaling pathways related to inflammation and cellular growth .

Anticancer Activity

A study investigating the anticancer properties of triazole derivatives found that compounds structurally related to this piperazine derivative exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research on the antimicrobial properties of similar compounds revealed activity against resistant strains of bacteria. In vitro assays demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations.

Antidiabetic Effects

In animal models, derivatives similar to this compound showed promise in improving insulin sensitivity and reducing blood glucose levels. The studies indicated a potential role in modulating metabolic pathways associated with diabetes .

Data Summary Table

Biological ActivityType of StudyFindings
AnticancerIn vitroInduced apoptosis in cancer cell lines
AntimicrobialIn vitroInhibited growth of resistant bacterial strains
AntidiabeticIn vivoImproved insulin sensitivity in diabetic models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives

Example: 1-((7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)thio)propan-2-ol (16m, )

  • Structural Differences :
    • Core : Both share the triazolopyrimidine scaffold.
    • Substituents :
  • The target compound has a 4-fluorophenyl group at position 3, whereas 16m includes a cyclopropylamino group and a sugar-like dioxolane moiety.
  • The target’s piperazine is replaced by a thioether-linked propanol group in 16m.
  • Functional Implications: The dioxolane and thioether groups in 16m likely enhance solubility and metabolic stability compared to the target’s ethoxybenzoyl group.
Arylpiperazine-Based Kinase Inhibitors

Example: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()

  • Structural Differences :
    • Piperazine Linkage : The target compound uses a triazolopyrimidine-linked piperazine, while derivatives in feature benzyl-piperazines acylated with aromatic carbonyl groups.
    • Substituents : The 2-ethoxybenzoyl group in the target contrasts with methoxybenzenesulfonyl or fluorobenzyl groups in analogs.
  • Functional Implications :
    • The triazolopyrimidine core may enhance π-π stacking interactions with kinase ATP-binding sites compared to simpler arylpiperazines.
    • The ethoxy group’s electron-donating effects could modulate pharmacokinetics (e.g., CYP450 metabolism) relative to sulfonyl or halogenated groups .
NADPH Oxidase Inhibitors

Example : VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide, )

  • Structural Differences :
    • Triazolopyrimidine Modifications : VAS2870 has a benzoxazolyl-benzyl group at position 3, while the target compound uses a 4-fluorophenyl group.
    • Position 7 : VAS2870 includes a sulfide group, whereas the target compound links a piperazine.
  • Functional Implications: The benzoxazolyl group in VAS2870 may improve NADPH oxidase inhibition via hydrophobic interactions, while the target’s fluorophenyl group could favor selectivity for other targets (e.g., kinases). Piperazine’s basic nitrogen in the target compound may enhance solubility compared to VAS2870’s nonpolar sulfide .
Pyrazolopyrimidinones and Imidazoles

Examples :

  • MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, ) Core: Pyrazolo[1,5-a]pyrimidinone vs. triazolopyrimidine. Key Difference: The pyrazolopyrimidinone lacks the triazole ring, reducing hydrogen-bonding capacity. Implications: Triazolopyrimidines may exhibit stronger binding to ATP pockets due to additional nitrogen atoms .
  • Imidazolone Derivatives () :
    • Core : Imidazolone vs. triazolopyrimidine.
    • Key Difference : The imidazolone’s smaller ring system may limit π-π interactions.
    • Implications : The target compound’s triazolopyrimidine core could offer broader target versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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